molecular formula C15H21BO3 B6314561 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane CAS No. 2223012-01-7

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B6314561
CAS No.: 2223012-01-7
M. Wt: 260.14 g/mol
InChI Key: BNEPCKJKEKOBHK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and significant applications in organic synthesis. This compound is particularly valuable in carbon-carbon coupling reactions, such as the Suzuki reaction, due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions due to its unique structure and reactivity. This compound interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the key enzymes it interacts with is the palladium catalyst, which is essential for the Suzuki-Miyaura cross-coupling reaction. The interaction between this compound and the palladium catalyst involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired carbon-carbon bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through its boronic acid moiety. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the interaction with proteases can lead to the inhibition of proteolytic activity, while binding to kinases may result in their activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities and as probes in biochemical studies.

    Medicine: It has applications in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane stands out due to its specific oxetane group, which imparts unique reactivity and stability. This makes it particularly useful in reactions requiring high precision and stability, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11(8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEPCKJKEKOBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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